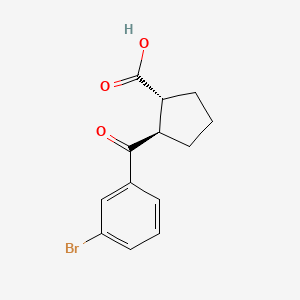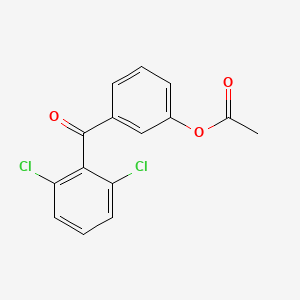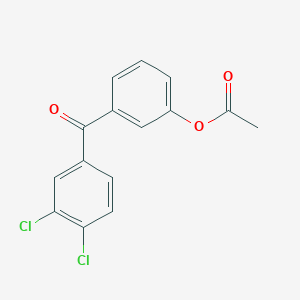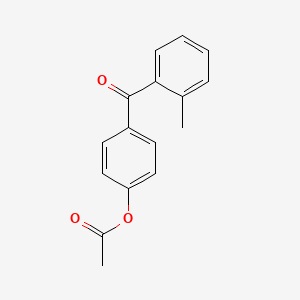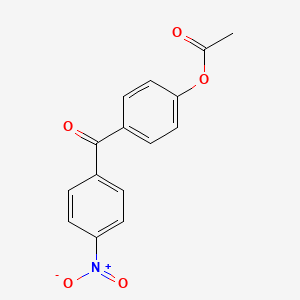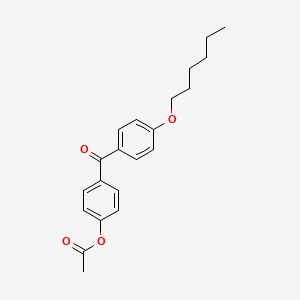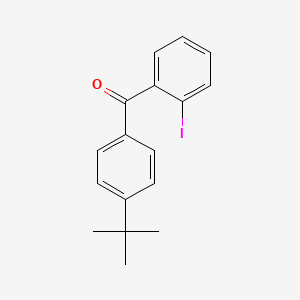
4-Chloro-2,3-dimethylquinoline
Übersicht
Beschreibung
4-Chloro-2,3-dimethylquinoline is a chemical compound with the CAS Number: 63136-62-9 . It has a molecular weight of 191.66 .
Synthesis Analysis
There are several methods for the synthesis of quinoline derivatives, including the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach protocols . These classical synthesis protocols have been used for the construction of the principal quinoline scaffold .Molecular Structure Analysis
The molecular formula of this compound is C11H10ClN . The InChI Code is 1S/C11H10ClN/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3 .Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. For instance, they exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 75-78 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
4-Chloro-2,3-dimethylquinoline and related compounds have shown promise in cancer research. N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative, is a potent apoptosis inducer and shows efficacy in human breast and other mouse xenograft cancer models, with good blood-brain barrier penetration (Sirisoma et al., 2009). Another study synthesized 4-aminoquinoline derivatives from 4-chloro-7-substituted-quinolines, finding them effective against human breast tumor cell lines (Zhang et al., 2007).
Synthesis and Structural Analysis
Advances in synthetic methodologies have been significant. A study developed a general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines from a common intermediate, illustrating the utility of 4-haloquinoline intermediates in synthesizing quinolines (Outt et al., 1998). Another research focused on the synthesis and structure of a specific compound involving 4-chloro-2,7,8-trimethylquinoline (Tkachev et al., 2017).
Biological Evaluation and Antimalarial Activity
Some derivatives of this compound have been evaluated for their biological activities. Chloroquine-containing compounds, closely related to this compound, have been researched extensively for their antimalarial effects and potential applications in managing various infectious and noninfectious diseases (Njaria et al., 2015). Additionally, specific 4-aminoquinoline derivatives have been synthesized and shown promising effects against Mycobacterium smegmatis, a model organism for tuberculosis (Kayirere et al., 1998).
Wirkmechanismus
Target of Action
It is known that quinoline derivatives, such as chloroquine, have been widely used in the treatment of malaria . They primarily target the heme polymerase in malarial trophozoites .
Mode of Action
Chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, which eventually kills the parasite .
Biochemical Pathways
It can be inferred from related compounds that it might interfere with the heme detoxification pathway in malarial parasites .
Result of Action
Based on the mode of action of related compounds, it can be inferred that the compound might lead to the accumulation of toxic heme in malarial parasites, resulting in their death .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can generally influence the action and stability of chemical compounds .
Safety and Hazards
Zukünftige Richtungen
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, there are greater societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes .
Eigenschaften
IUPAC Name |
4-chloro-2,3-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-7-8(2)13-10-6-4-3-5-9(10)11(7)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXLLCFFOGCXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20284966 | |
| Record name | 4-chloro-2,3-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63136-62-9 | |
| Record name | Quinoline,3-dimethyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-chloro-2,3-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20284966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,3-dimethylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






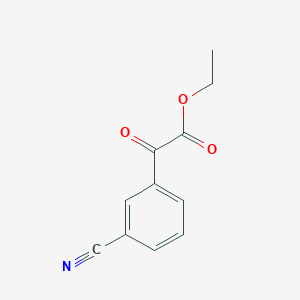
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346290.png)
![trans-2-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1346291.png)
